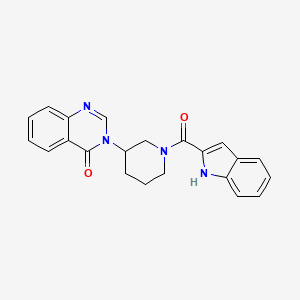

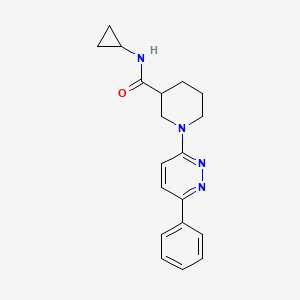

![molecular formula C16H11N3O4 B2918658 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile CAS No. 866156-23-2](/img/structure/B2918658.png)

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile and its derivatives have been explored in various synthetic pathways, demonstrating their versatility in organic chemistry. For instance, these compounds undergo nucleophilic displacement reactions, where the nitro group's position significantly influences the reactivity and outcome of the reaction. This property is utilized in synthesizing analogs of known antidepressant drugs, indicating potential pharmaceutical applications (Samet et al., 2005). Moreover, reactions with acetonitrile can yield aminoalcohols, further showcasing their chemical utility (Kuznetsov et al., 2001).

Anti-inflammatory and Analgesic Potential

Derivatives of dibenzoxazepines, closely related to the mentioned compound, have been investigated for their anti-inflammatory and analgesic properties. These studies have led to the development of new compounds with significant activity, highlighting the therapeutic potential of these molecules in treating inflammation and pain (Ackrell et al., 1978). Further research into N-substituted dibenzoxazepines has confirmed their role as efficacious analgesics and PGE2 antagonists, emphasizing the importance of these compounds in medicinal chemistry (Hallinan et al., 1993).

Advanced Materials and Luminescent Properties

The structural features of 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile derivatives lend themselves to applications in material science, particularly in developing new luminescent materials. For example, heteroarylcyanoximes and their complexes have been synthesized and characterized for their strong blue emission properties at room temperature, suggesting potential use in optical devices and sensors (Ilkun et al., 2008).

Nitric Oxide-Releasing Applications

In another innovative application, acetonitrile, a compound structurally related to 2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile, has been shown to react with nitric oxide in the presence of a strong base to yield a polydiazeniumdiolate. This compound releases nitric oxide upon hydrolysis, which could have significant implications in medical treatments and drug delivery systems, highlighting the versatility and potential of these molecules in biomedical research (Arnold et al., 2002).

properties

IUPAC Name |

2-(2-methyl-8-nitro-6-oxobenzo[b][1,4]benzoxazepin-5-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c1-10-2-4-13-15(8-10)23-14-5-3-11(19(21)22)9-12(14)16(20)18(13)7-6-17/h2-5,8-9H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIYKDVEWUSYEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

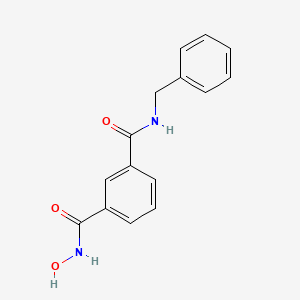

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)

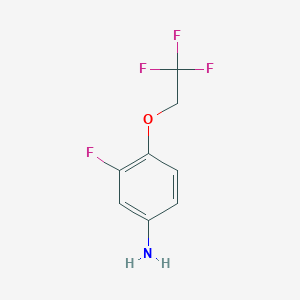

![4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2918581.png)

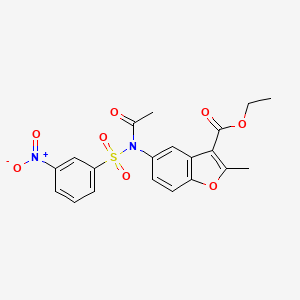

![(2-Chloro-6-fluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2918582.png)

![N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2918588.png)

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2918589.png)

![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)